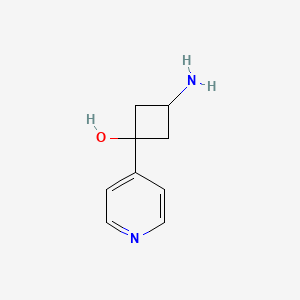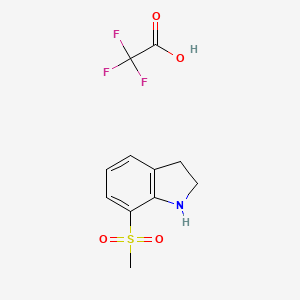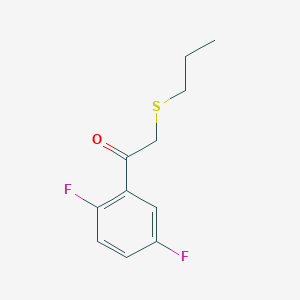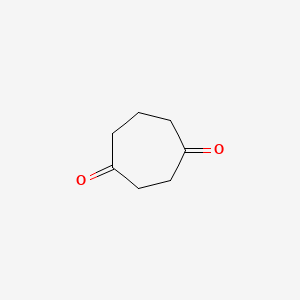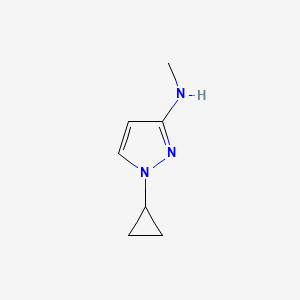
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with the molecular formula C6H9N3, features a cyclopropyl group and a methyl group attached to the pyrazole ring, making it an interesting subject for various chemical studies .
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine can be achieved through several methods:
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This method involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Cycloaddition Reactions: A [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
One-Pot Condensations: This method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo substitution reactions, such as N-arylation, using aryl halides in the presence of copper powder.
Common reagents and conditions used in these reactions include hydrazine, bromine, DMSO, and copper powder. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Applications De Recherche Scientifique
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes . These interactions can influence the biological activities of the compound, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-N-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Cyclopropyl-1H-pyrazol-3-amine: Similar structure but lacks the methyl group.
5-Cyclopropyl-1-methyl-1H-pyrazol-4-amine: Similar structure but with different substitution patterns.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Similar structure but with a different side chain.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-cyclopropyl-N-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H11N3/c1-8-7-4-5-10(9-7)6-2-3-6/h4-6H,2-3H2,1H3,(H,8,9) |
Clé InChI |
XBDFKRVMTYNEGA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN(C=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
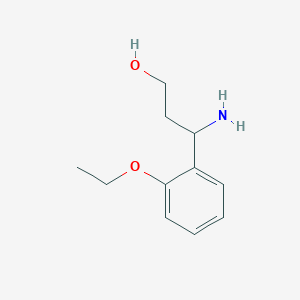
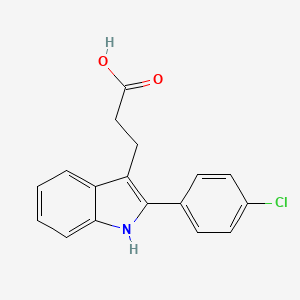
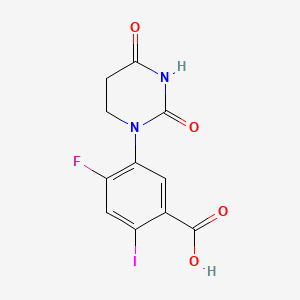
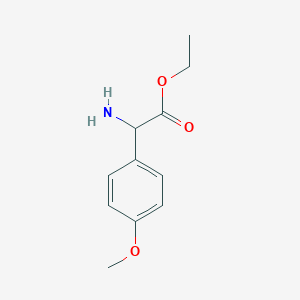
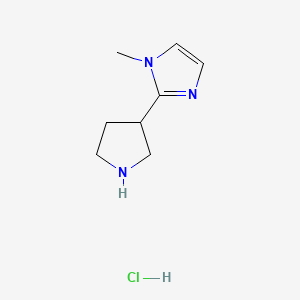
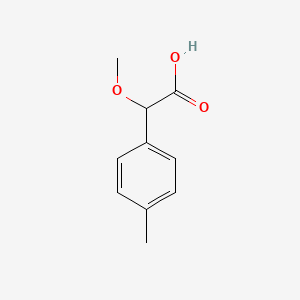
![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
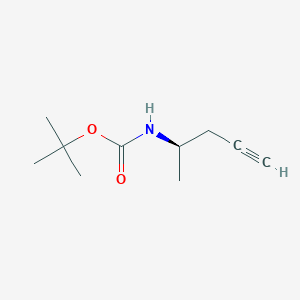
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
